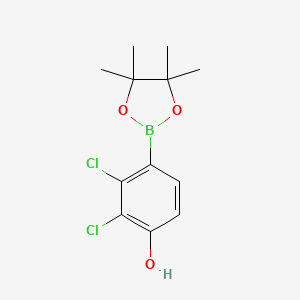

![molecular formula C13H15NO3 B2685932 Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate CAS No. 1865558-56-0](/img/structure/B2685932.png)

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, a versatile synthetic approach to C-3 disubstituted 2-oxa-5-azabicyclo[2.2.1]heptanes as carbon-atom bridged morpholines, starting with 4 R -hydroxy- L -proline as a chiron has been described . Another study reported the synthesis of a chiral cyclic amino acid ester from the corresponding cis- and trans-5-hydroxypipecolic acid ethyl esters via an intramolecular lactonization reaction .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed in several studies. For example, the molecular structure of “Benzyl 5-oxo-2-azabicyclo[2.2.1]heptane-2-carboxylate” has been reported with a molecular formula of C14H15NO3 . The compound has an average mass of 245.274 Da and a monoisotopic mass of 245.105194 Da .科学的研究の応用

Synthesis and Conversion into Methyl cis-3-Aminotetrahydrofuran-2-carboxylates

Benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate is used as a starting product in the synthesis of cis-2-oxa-6-azabicyclo[3.2.0]heptan-7-ones. These compounds are obtained through hydrogenolysis and intramolecular nucleophilic substitution. They can be easily converted into methyl cis-3-aminotetrahydrofuran-2-carboxylates, offering a promising approach in drug design due to their structural properties (Mollet, D’hooghe, & Kimpe, 2012).

Chiral Derivatives Synthesis

This chemical is also pivotal in the preparation of N-benzoyl derivatives of 2-oxa-5-azabicyclo[2.2.1]heptane. These derivatives are synthesized from hydroxy-L-proline and have been studied for their nuclear magnetic resonance properties. This research contributes to a better understanding of the molecular structure and behavior of such compounds (Portoghese & Turcotte, 1971).

Intramolecular Hydrogen Abstraction Reaction

In carbohydrates, the reaction of benzyl amidophosphates and alkyl and benzyl carbamate derivatives with specific reagents leads to the synthesis of chiral 7-oxa-2-azabicyclo[2.2.1]heptane and 8-oxa-6-azabicyclo[3.2.1]octane ring systems. This reaction, facilitated by N-amido radicals, is crucial for the selective oxidation of certain carbohydrate components, demonstrating its utility in complex organic syntheses (Francisco, Herrera, & Suárez, 2003).

Glutamic Acid Analogue Synthesis

This compound plays a role in the synthesis of glutamic acid analogs. These analogs are developed from L-serine and involve several chemical transformations, including transannular alkylation and stereospecific reduction. Such studies are vital for creating novel biochemical compounds with potential therapeutic applications (Hart & Rapoport, 1999).

特性

IUPAC Name |

benzyl 2-oxa-5-azabicyclo[2.2.1]heptane-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H15NO3/c15-13(14-7-12-6-11(14)9-16-12)17-8-10-4-2-1-3-5-10/h1-5,11-12H,6-9H2 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AFSUTCDGMZZMFA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CN(C1CO2)C(=O)OCC3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H15NO3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.26 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-{[6-(5-Formyl-2-methylphenoxy)-5-nitro-4-pyrimidinyl]oxy}-4-methylbenzenecarbaldehyde](/img/structure/B2685850.png)

![2-Chloro-N-[(2-cyclobutylpyrazol-3-yl)methyl]-N-cyclohex-3-en-1-ylacetamide](/img/structure/B2685852.png)

![N-[1-(2,6-dichlorobenzyl)-2-oxo-1,2-dihydro-3-pyridinyl]cyclopropanecarboxamide](/img/structure/B2685853.png)

![(4-(3-Fluorobicyclo[1.1.1]pentan-1-yl)phenyl)methanol](/img/structure/B2685856.png)

![7-Chloro-2-methyl-3,5-diphenylpyrazolo[1,5-a]pyrimidine](/img/structure/B2685864.png)

![1-(2,4-dimethylphenyl)-4,6-dimethyl-1H-pyrazolo[3,4-d]pyridazin-7(6H)-one](/img/structure/B2685865.png)